Procarbazine
Overview
Description
Procarbazine is a chemotherapy medication primarily used for the treatment of Hodgkin’s lymphoma and certain types of brain cancers, such as glioblastoma multiforme . It belongs to the class of alkylating agents, which work by adding alkyl groups to many electronegative groups under conditions present in cells . This compound was approved for medical use in the United States in 1969 and is included in the World Health Organization’s List of Essential Medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of procarbazine involves several steps starting from p-tolyl aldehyde. The process includes the addition of dibromo cyanuric acid and isopropylamine to obtain toluyl isopropylamine. This intermediate is then dissolved in an organic reagent, followed by the addition of N-bromo-succinimide and an initiator. The mixture is heated to reflux, and the solvent is removed. Acetonitrile and a hydrolytic accelerating agent are added, and the mixture is heated to reflux to form formoxyl benzoyl isopropyl amine. Finally, formoxyl benzoyl isopropyl amine is reacted with methylhydrazinium sulphate and triethylamine, followed by the addition of sodium cyanoborohydride, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process avoids the use of strong oxidizers and strong acids, making it more environmentally friendly. The total recovery rate of the industrial method is approximately 52.9% .
Chemical Reactions Analysis
Types of Reactions: Procarbazine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its auto-oxidation to form an azo derivative, which then isomerizes to a hydrazone. This hydrazone undergoes hydrolysis to produce a benzylaldehyde derivative and methylhydrazine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-bromo-succinimide, acetonitrile, hydrolytic accelerating agents, methylhydrazinium sulphate, and sodium cyanoborohydride . Reaction conditions typically involve heating to reflux and the use of organic solvents.
Major Products: The major products formed from the reactions of this compound include benzylaldehyde derivatives and methylhydrazine .
Scientific Research Applications
Procarbazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as part of combination chemotherapy regimens for treating Hodgkin’s lymphoma and brain cancers . In chemistry, this compound is studied for its unique alkylating properties and its interactions with various nanostructures for drug delivery systems . In biology, it is used to study the effects of alkylating agents on cellular processes and DNA synthesis . Industrial applications include its use in the synthesis of other pharmaceutical compounds and its role in developing environmentally friendly production methods .
Mechanism of Action
The precise mechanism of action of procarbazine is not fully understood. it is known to inhibit the synthesis of protein, RNA, and DNA by interfering with the transmethylation of methyl groups of methionine into transfer RNA . This compound also works as an alkylating agent, methylating guanine at the O-6 position, which leads to DNA breakage and inhibition of RNA and protein synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to procarbazine include dacarbazine, bleomycin, and nivolumab . These compounds are also used in the treatment of various cancers and have similar mechanisms of action as alkylating agents or antineoplastic agents.
Uniqueness: This compound is unique in its ability to be used in combination with other chemotherapeutic agents, such as chlormethine, vincristine, and prednisone, for the treatment of Hodgkin’s lymphoma . It is also distinct in its interaction with nanostructures for drug delivery systems, which enhances its effectiveness in targeting cancer cells .
Properties
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBDICYNRMXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
366-70-1 (mono-hydrochloride) | |
Record name | Procarbazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
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DSSTOX Substance ID |
DTXSID4021189 | |
Record name | Procarbazine | |
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Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Procarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
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Solubility |
In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |
Record name | Procarbazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01168 | |
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Record name | Procarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
8.4X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | PROCARBAZINE | |
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Mechanism of Action |
The precise mode of cytotoxic action of procarbazine has not been clearly defined. There is evidence that the drug may act by inhibition of protein, RNA and DNA synthesis. Studies have suggested that procarbazine may inhibit transmethylation of methyl groups of methionine into t-RNA. The absence of functional t-RNA could cause the cessation of protein synthesis and consequently DNA and RNA synthesis. In addition, procarbazine may directly damage DNA. Hydrogen peroxide, formed during the auto-oxidation of the drug, may attack protein sulfhydryl groups contained in residual protein which is tightly bound to DNA., Procarbazine is an alkylating agent. The exact mechanism of antineoplastic action is unknown but is thought to resemble that of the alkylating agents; procarbazine is cell cycle-specific for the S phase of cell division. Procarbazine is thought to inhibit DNA, RNA, and protein synthesis., O-6-Methylguanine was measured in blood leukocyte DNA of seven patients with Hodgkin's or non-Hodgkin's lymphoma during therapeutic exposure to procarbazine involving three daily p.o. doses (50 mg each) for 10 days (corresponding to 2.1 mg/kg/day for a 70-kg human). Adduct accumulation was observed in all seven cases, reaching levels up to 0.28 fmol/microgram of DNA (0.45 umol/mol of guanine). In one individual, maximal levels of adduct were reached after 7 days of exposure, followed by a steady decline, whereas in all other individuals continuous accumulation was observed throughout the exposure period. In four individuals for which data were available for day 11 (12 to 16 hr after the final intake of procarbazine), decreased amounts of O-6-methylguanine were observed relative to the last previous measurements. The accumulation of O-6-methylguanine was linearly correlated with the cumulative dose of procarbazine, with a slope of 0.011 fmol of O-6-methylguanine/microgram of DNA per mg/kg of body weight or 2.68x10-4 fmol of O-6-methylguanine DNA per mg/sq m. Two hr after the administration of single p.o. doses of l to 10 mg/kg of procarbazine to rats, O-6-methylguanine formation in leukocyte DNA was just under half that in liver DNA and showed a linear relationship with dose with a slope of 0.017 fmol/microgram of DNA per mg/kg of body weight or 5.67x10-4 fmol of O-6-methylguanine/microgram of DNA per mg/sq m. A negative correlation between the rate of accumulation of O-6-methylguanine in different individuals and lymphocyte O-6-alkylguanine-DNA alkyltransferase was observed, demonstrating a probable protective effect of O-6-alkylguanine-DNA alkyltransferase against the accumulation of O-6-methylguanine during exposure to methylating agents. This observation supports the suggestion of a possible role of procarbazine-induced O-6-methylguanine in the pathogenesis of acute nonlymphocytic leukemia appearing after treatment with chemotherapeutic protocols which include procarbazine, based on the finding of low lymphocyte O-6-alkylguanine-DNA alkyltransferase levels in patients with such therapy-related neoplastic disease. Lymphocyte O-6-alkylguanine-DNA alkyltransferase levels were mainly in the range of 5 to 10 fmol/micrograms of DNA and showed no consistent variation during procarbazine exposure., Procarbazine causes weak inhibition of monoamine oxidase (MAO). MAO inhibitors prevent the inactivation of tyramine by hepatic and gastrointestinal monoamine oxidase. Tyramine in the bloodstream releases norepinephrine from the sympathetic nerve terminals and produces a sudden increase in blood pressure. | |
Record name | Procarbazine | |
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CAS No. |
671-16-9, 366-70-1 | |
Record name | Procarbazine | |
Source | CAS Common Chemistry | |
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Record name | Procarbazine [INN:BAN] | |
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Record name | Procarbazine | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
223 °C | |
Record name | Procarbazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01168 | |
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Record name | Procarbazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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